molecular formula C11H21NO B8616886 1-(Dimethylamino)non-1-EN-3-one CAS No. 63859-48-3

1-(Dimethylamino)non-1-EN-3-one

Cat. No.: B8616886
CAS No.: 63859-48-3
M. Wt: 183.29 g/mol
InChI Key: CHJVYZKLDXMEPT-UHFFFAOYSA-N
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Description

1-(Dimethylamino)non-1-en-3-one is an α,β-unsaturated ketone derivative featuring a dimethylamino group at position 1 and a ketone at position 3 of a nine-carbon chain. This compound belongs to the enamine family, characterized by the presence of a conjugated system (C=C-NR₂), which influences its reactivity and applications in organic synthesis.

Properties

CAS No.

63859-48-3

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(dimethylamino)non-1-en-3-one

InChI

InChI=1S/C11H21NO/c1-4-5-6-7-8-11(13)9-10-12(2)3/h9-10H,4-8H2,1-3H3

InChI Key

CHJVYZKLDXMEPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C=CN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS 67751-23-9)
  • Structure: Features a dimethylamino group at position 4 and two methoxy groups at position 1.
  • Reactivity: The methoxy groups increase electron density at the α-carbon, enhancing nucleophilic reactivity compared to non-oxygenated analogs like 1-(Dimethylamino)non-1-en-3-one .
  • Applications : Primarily used as an intermediate in heterocyclic synthesis.
(E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
  • Structure: Combines a dimethylamino group with a fluorophenyl substituent.
  • Reactivity: The electron-withdrawing fluorine atom on the aryl ring stabilizes the enone system, reducing electrophilicity at the β-position compared to aliphatic analogs .
  • Applications : Key substrate for synthesizing drug intermediates (e.g., heterocyclic compounds) .
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
  • Reactivity : The indole moiety enables π-stacking interactions, influencing solubility and biological activity.
  • Applications : Intermediate in anticancer drug synthesis (e.g., osimertinib) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility & Stability
This compound C₁₁H₂₁NO 183.29 (calculated) Enone, dimethylamino Likely lipophilic; stability data unavailable
4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one C₈H₁₅NO₃ 173.21 Dimethoxy, enone Polar due to methoxy groups
(E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one C₁₁H₁₂FNO 193.22 Fluorophenyl, enone Moderate solubility in organic solvents
1-[3-(Dimethylamino)phenyl]ethan-1-one C₁₀H₁₃NO 163.22 Aryl ketone, dimethylamino High purity (≥95%); stable under inert conditions

Key Differences and Limitations

Electron Density Modulation: Methoxy or aryl substituents (e.g., fluorophenyl, indole) alter reactivity compared to aliphatic chains in this compound .

Biological Activity : Indole-containing analogs show higher bioactivity due to aromatic interactions, whereas aliphatic derivatives may prioritize stability .

Synthetic Complexity: Longer carbon chains (e.g., non-1-en-3-one) may reduce solubility, requiring tailored solvents or catalysts.

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